

An In-depth Technical Guide to 6-Amino-2-chloro-4-methylnicotinonitrile

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Compound of Interest

Compound Name: 6-Amino-2-chloro-4-methylnicotinonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **6-Amino-2-chloro-4-methylnicotinonitrile**. While specific biological data for this compound is not extensively available in public literature, this document outlines a plausible synthetic route and discusses the known biological activities of the broader class of substituted nicotinonitriles, offering valuable context for its potential applications in research and drug development.

Molecular Structure and Properties

6-Amino-2-chloro-4-methylnicotinonitrile, with the IUPAC name 6-amino-2-chloro-4-methylpyridine-3-carbonitrile, is a substituted pyridine derivative. Its chemical structure consists of a pyridine ring with an amino group at position 6, a chloro group at position 2, a methyl group at position 4, and a nitrile group at position 3.

Table 1: Physicochemical Properties of **6-Amino-2-chloro-4-methylnicotinonitrile**

Property	Value	Source
Molecular Formula	C ₇ H ₆ CIN ₃	PubChem[1]
Molecular Weight	167.59 g/mol	PubChem[1]
CAS Number	51561-20-7	Alchem Pharmtech[2]
Appearance	White to off-white crystalline powder (Predicted)	-
Solubility	Soluble in organic solvents like DMSO and DMF (Predicted)	-

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **6-Amino-2-chloro-4-methylnicotinonitrile** is not readily available in peer-reviewed literature. However, a plausible synthetic route can be proposed based on the known chemistry of related compounds. The most likely pathway involves the selective amination of a dichlorinated precursor, 2,6-dichloro-4-methylnicotinonitrile.

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process starting from 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.



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Caption: Proposed two-step synthesis of **6-Amino-2-chloro-4-methylnicotinonitrile**.

Experimental Protocol: Synthesis of 2,6-dichloro-4-methylnicotinonitrile (Intermediate)

This protocol is adapted from a known procedure for the synthesis of the dichlorinated intermediate.[3]

Materials:

- 6-hydroxy-4-methyl-2-oxo-1,2-dihdropyridine-3-carbonitrile
- Phosphorus oxychloride (POCl_3)
- Crushed ice
- Round-bottom flask with reflux condenser
- Heating mantle
- Vacuum filtration apparatus

Procedure:

- In a round-bottom flask, dissolve 6-hydroxy-4-methyl-2-oxo-1,2-dihdropyridine-3-carbonitrile in phosphorus oxychloride.
- Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by an appropriate method (e.g., TLC).
- After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it over crushed ice with stirring.
- The solid precipitate of 2,6-dichloro-4-methylnicotinonitrile is collected by vacuum filtration, washed with cold water, and dried.

Proposed Experimental Protocol: Synthesis of 6-Amino-2-chloro-4-methylnicotinonitrile (Final Product)

This proposed protocol is based on nucleophilic aromatic substitution reactions commonly used for the amination of chloropyridines.

Materials:

- 2,6-dichloro-4-methylnicotinonitrile
- Aqueous ammonia (NH₃)
- A suitable solvent (e.g., ethanol, dioxane)
- Sealed reaction vessel (e.g., pressure tube)
- Stirring and heating apparatus

Procedure:

- In a sealed reaction vessel, dissolve 2,6-dichloro-4-methylnicotinonitrile in a suitable solvent.
- Add an excess of aqueous ammonia to the solution.
- Seal the vessel and heat the reaction mixture at an elevated temperature. The reaction progress should be monitored to ensure selective substitution at the 6-position.
- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield **6-Amino-2-chloro-4-methylnicotinonitrile**.

Spectroscopic Data (Predicted)

While experimental spectra for **6-Amino-2-chloro-4-methylnicotinonitrile** are not readily available in public databases, predicted spectroscopic data can provide a useful reference for characterization.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Chemical Shifts (δ) or Key Peaks (cm^{-1})
^1H NMR	Aromatic proton (singlet, ~6.5-7.0 ppm), Amino protons (broad singlet, ~4.5-5.5 ppm), Methyl protons (singlet, ~2.3-2.5 ppm)
^{13}C NMR	Aromatic carbons (~100-160 ppm), Nitrile carbon (~115-120 ppm), Methyl carbon (~18-22 ppm)
IR (cm^{-1})	N-H stretching (3300-3500), C≡N stretching (~2220-2240), C=C and C=N stretching (1500-1650), C-Cl stretching (700-800)
Mass Spec	Molecular ion peak (M^+) at $m/z \approx 167$ (with isotopic pattern for chlorine)

Potential Biological Activity and Applications

There is currently no specific data in the public domain detailing the biological activity or signaling pathway involvement of **6-Amino-2-chloro-4-methylnicotinonitrile**. However, the nicotinonitrile scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.^[4]

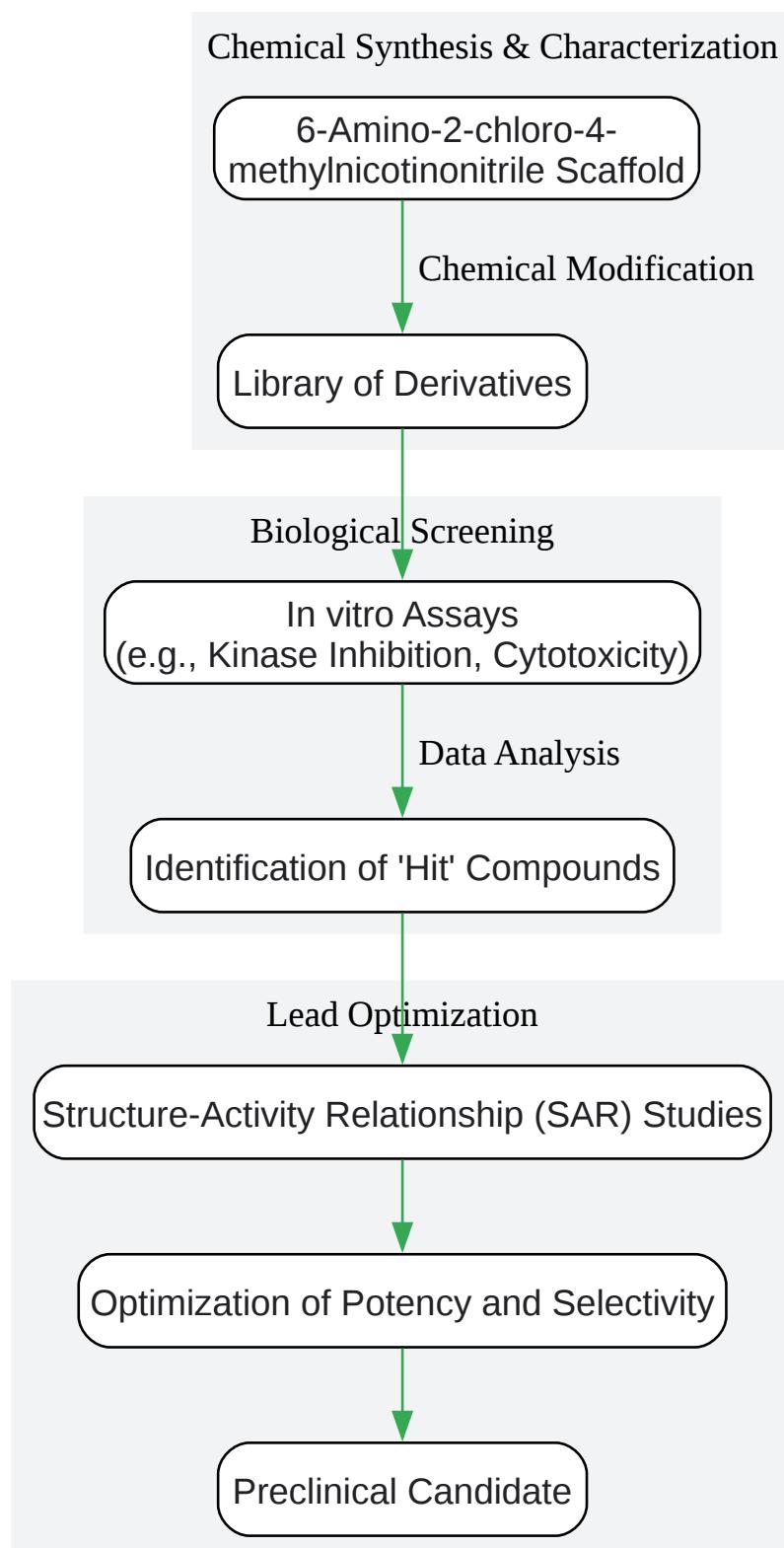
Derivatives of nicotinonitrile have been reported to exhibit a wide range of pharmacological activities, including:

- Anticancer Activity: Many substituted pyridines and nicotinonitriles have demonstrated potent antiproliferative effects against various cancer cell lines.^{[5][6]} The mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell growth and survival.
- Antimicrobial Activity: The nicotinonitrile moiety is also found in compounds with antibacterial and antifungal properties.^[7]
- Anti-inflammatory and Analgesic Properties: Certain nicotinonitrile derivatives have shown potential as anti-inflammatory and pain-relieving agents.^[5]

Given the established biological significance of the nicotinonitrile scaffold, **6-Amino-2-chloro-4-methylnicotinonitrile** represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore its specific biological activities and to determine its potential as a lead compound in drug discovery programs.

Logical Relationship for Potential Drug Discovery

The following diagram illustrates the logical progression from the core chemical scaffold to the identification of a potential drug candidate.



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Caption: Logical workflow for the development of drug candidates from a core scaffold.

Conclusion

6-Amino-2-chloro-4-methylnicotinonitrile is a chemical compound with a well-defined molecular structure and physicochemical properties. While specific experimental data on its synthesis and biological activity are limited in the public domain, its structural similarity to a class of compounds with known pharmacological importance makes it a molecule of significant interest for researchers in medicinal chemistry and drug discovery. The proposed synthetic route and the overview of the biological potential of the nicotinonitrile scaffold provided in this guide offer a solid foundation for future research and development efforts involving this compound.

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